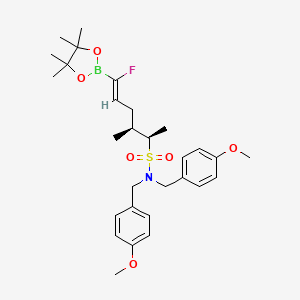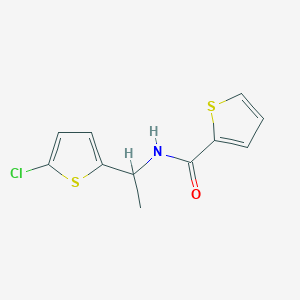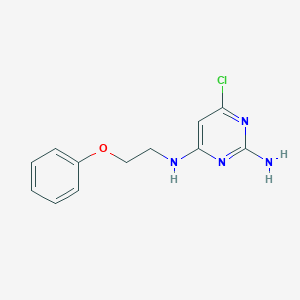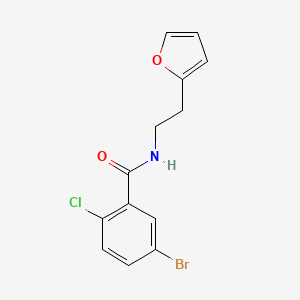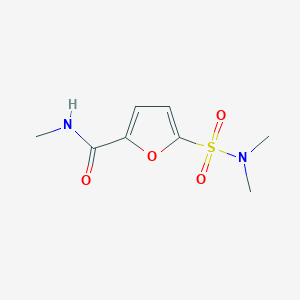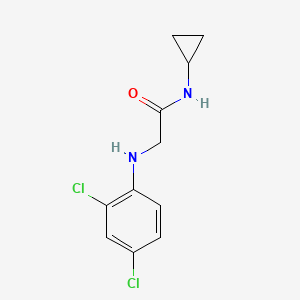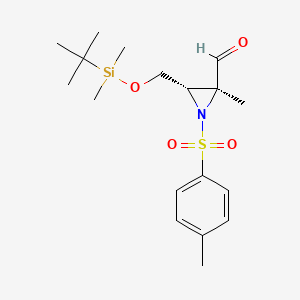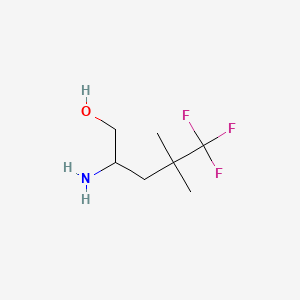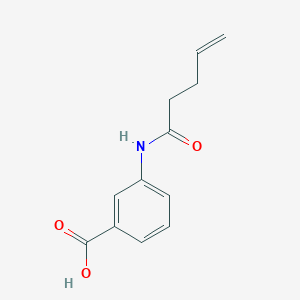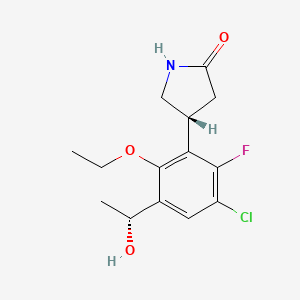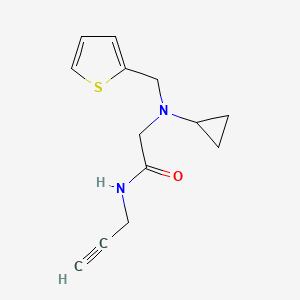
2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide is a complex organic compound that features a cyclopropyl group, a thiophene ring, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclopropylamine with thiophene-2-carbaldehyde to form a Schiff base, which is then reduced to yield the corresponding amine. This amine is then reacted with propargyl bromide to introduce the prop-2-yn-1-yl group, followed by acylation with acetic anhydride to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to the corresponding amine.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopropyl(thiophen-2-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide: shares similarities with other thiophene-containing compounds and acetamide derivatives.
Thiophene derivatives: Known for their electronic properties and used in materials science.
Acetamide derivatives: Commonly found in pharmaceuticals due to their bioactivity.
Uniqueness
What sets this compound apart is the combination of the cyclopropyl group, thiophene ring, and prop-2-yn-1-yl group, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H16N2OS |
|---|---|
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
2-[cyclopropyl(thiophen-2-ylmethyl)amino]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C13H16N2OS/c1-2-7-14-13(16)10-15(11-5-6-11)9-12-4-3-8-17-12/h1,3-4,8,11H,5-7,9-10H2,(H,14,16) |
Clé InChI |
CSXGQCPYCCZJCT-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)CN(CC1=CC=CS1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14910018.png)
